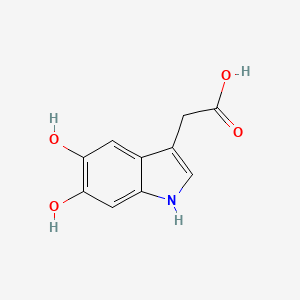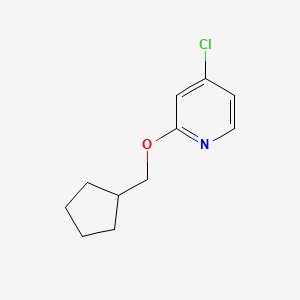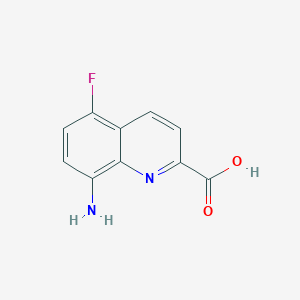
6-Fluoro-8-methylquinoline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 6-fluoro-8-metilquinolina-2-carboxílico es un derivado de quinolina fluorado. Las quinolinas son una clase de compuestos orgánicos aromáticos heterocíclicos con una amplia gama de aplicaciones en química medicinal, agricultura y ciencia de materiales. La incorporación de un átomo de flúor en la estructura de la quinolina a menudo mejora la actividad biológica y la estabilidad del compuesto .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 6-fluoro-8-metilquinolina-2-carboxílico se puede lograr a través de varios métodos. Un enfoque común implica la ciclización de precursores apropiados bajo condiciones específicas. Por ejemplo, la reacción de acoplamiento de Suzuki-Miyaura se emplea con frecuencia para la síntesis de quinolinas fluoradas . Esta reacción típicamente implica el uso de catalizadores de paladio y reactivos de boro en condiciones suaves.
Métodos de Producción Industrial
La producción industrial del ácido 6-fluoro-8-metilquinolina-2-carboxílico puede implicar reacciones de ciclización a gran escala utilizando condiciones optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y técnicas de purificación avanzadas puede mejorar la eficiencia del proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 6-fluoro-8-metilquinolina-2-carboxílico experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para formar N-óxidos de quinolina.
Reducción: Las reacciones de reducción pueden convertir el anillo de quinolina en derivados de tetrahidroquinolina.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes grupos funcionales en el anillo de quinolina.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Los reactivos como halógenos, haluros de alquilo y nucleófilos se emplean en diversas condiciones.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen N-óxidos de quinolina, derivados de tetrahidroquinolina y diversas quinolinas sustituidas .
Aplicaciones Científicas De Investigación
El ácido 6-fluoro-8-metilquinolina-2-carboxílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de quinolinas fluoradas más complejas.
Mecanismo De Acción
El mecanismo de acción del ácido 6-fluoro-8-metilquinolina-2-carboxílico implica su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir enzimas al unirse a sus sitios activos, bloqueando así su actividad. El átomo de flúor en el compuesto aumenta su afinidad de unión y estabilidad, lo que lo convierte en un inhibidor potente . Las vías involucradas en su acción incluyen la inhibición de la síntesis de ADN y la interrupción de la formación de la pared celular bacteriana .
Comparación Con Compuestos Similares
Compuestos Similares
- Éster etílico del ácido 6-fluoro-2-metilquinolina-3-carboxílico
- Ácido 7-fluoro-2-metilquinolina-4-carboxílico
- Éster etílico del ácido 6-bromo-2-metilquinolina-3-carboxílico
- Ácido 6-cloro-2-metilquinolina-3-carboxílico
Singularidad
El ácido 6-fluoro-8-metilquinolina-2-carboxílico es único debido a su patrón de sustitución específico, que le confiere propiedades químicas y biológicas distintas. La presencia tanto del átomo de flúor como del grupo ácido carboxílico aumenta su reactividad y potencial como intermedio versátil en química sintética .
Propiedades
Fórmula molecular |
C11H8FNO2 |
|---|---|
Peso molecular |
205.18 g/mol |
Nombre IUPAC |
6-fluoro-8-methylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H8FNO2/c1-6-4-8(12)5-7-2-3-9(11(14)15)13-10(6)7/h2-5H,1H3,(H,14,15) |
Clave InChI |
YYVONWFTNQNVSJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1N=C(C=C2)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B11893686.png)

![Indeno[2,1-b]pyran, 2-propyl-](/img/structure/B11893701.png)

![6-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893713.png)
![Benzo[G]quinazoline-5,10-dione](/img/structure/B11893719.png)





![6-Chloro-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B11893759.png)
![2-Methyl-1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine](/img/structure/B11893764.png)
